molecular formula C11H12O5 B12570391 2-[(Phenoxycarbonyl)oxy]ethyl acetate CAS No. 200873-58-1

2-[(Phenoxycarbonyl)oxy]ethyl acetate

Cat. No.: B12570391
CAS No.: 200873-58-1
M. Wt: 224.21 g/mol
InChI Key: GDTKZYCQFZSZGL-UHFFFAOYSA-N
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Description

2-[(Phenoxycarbonyl)oxy]ethyl acetate is an organic compound with the molecular formula C11H12O5. It is an ester formed from the reaction of phenoxycarbonyl and ethyl acetate. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Phenoxycarbonyl)oxy]ethyl acetate typically involves the esterification of phenoxycarbonyl chloride with ethyl acetate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

Phenoxycarbonyl chloride+Ethyl acetate2-[(Phenoxycarbonyl)oxy]ethyl acetate+HCl\text{Phenoxycarbonyl chloride} + \text{Ethyl acetate} \rightarrow \text{this compound} + \text{HCl} Phenoxycarbonyl chloride+Ethyl acetate→2-[(Phenoxycarbonyl)oxy]ethyl acetate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Phenoxycarbonyl acetic acid.

    Reduction: 2-[(Phenoxycarbonyl)oxy]ethyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-[(Phenoxycarbonyl)oxy]ethyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(Phenoxycarbonyl)oxy]ethyl acetate involves its hydrolysis to release phenoxycarbonyl and ethyl acetate. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes. The released phenoxycarbonyl can further undergo various biochemical reactions, depending on the biological context.

Comparison with Similar Compounds

    Ethyl phenylacetate: Similar ester structure but with a phenyl group instead of a phenoxycarbonyl group.

    Phenoxyacetic acid: Contains a phenoxy group but lacks the ester functionality.

    Phenoxyethyl acetate: Similar ester but with a different alkyl chain.

Uniqueness: 2-[(Phenoxycarbonyl)oxy]ethyl acetate is unique due to its combination of phenoxycarbonyl and ethyl acetate moieties, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific ester functionalities.

Properties

CAS No.

200873-58-1

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

2-phenoxycarbonyloxyethyl acetate

InChI

InChI=1S/C11H12O5/c1-9(12)14-7-8-15-11(13)16-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

GDTKZYCQFZSZGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC(=O)OC1=CC=CC=C1

Origin of Product

United States

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